2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
CAS No.: 1031956-25-8
Cat. No.: VC5467759
Molecular Formula: C19H21N3O4S2
Molecular Weight: 419.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031956-25-8 |
|---|---|
| Molecular Formula | C19H21N3O4S2 |
| Molecular Weight | 419.51 |
| IUPAC Name | 2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H21N3O4S2/c1-4-22-15-7-5-6-8-17(15)28(24,25)21-19(22)27-12-18(23)20-14-11-13(2)9-10-16(14)26-3/h5-11H,4,12H2,1-3H3,(H,20,23) |
| Standard InChI Key | CAALFWBPTAWBBY-UHFFFAOYSA-N |
| SMILES | CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=CC(=C3)C)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 2-[(4-ethyl-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide, reflects its intricate architecture comprising three key domains:
-
Benzo[e] thiadiazine 1,1-dioxide core: A bicyclic system featuring sulfur and nitrogen atoms at positions 1, 2, and 4, with sulfone groups at C1.
-
Thioether bridge: A sulfur atom linking the thiadiazine ring to the acetamide group.
-
N-(2-methoxy-5-methylphenyl)acetamide substituent: An aromatic system with methoxy and methyl groups influencing electronic distribution and steric interactions .
Physicochemical Characteristics
Critical molecular parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₄S₂ |
| Molecular Weight | 419.51 g/mol |
| SMILES Notation | CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=CC(=C3)C)OC |
| InChI Key | CAALFWBPTAWBBY-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 133 Ų |
Data derived from PubChem and vendor specifications .
The sulfone groups (S=O) at position 1 create strong electron-withdrawing effects, while the ethyl group at N4 introduces steric bulk that may influence receptor binding. The 2-methoxy-5-methylphenyl group contributes to lipophilicity, with calculated logP values suggesting moderate membrane permeability .
Synthetic Methodologies
Core Thiadiazine Construction
Synthesis typically initiates with formation of the benzo[e] thiadiazine 1,1-dioxide core through cyclocondensation of o-aminobenzenesulfonamide derivatives with ethyl chloroacetate under basic conditions. Key steps include:
-
Sulfonamide activation: Treatment with phosphorus oxychloride converts sulfonamide to sulfonyl chloride intermediate.
-
Ring closure: Reaction with ethylenediamine derivatives forms the thiadiazine ring .
-
Oxidation: Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) introduces the 1,1-dioxide functionality.
Thioether Linkage Installation
The critical C3-thioether bond is established via nucleophilic aromatic substitution (SNAr):
-
Thiol generation: Treatment of 3-chloro-4-ethyl-benzo[e] thiadiazine 1,1-dioxide with thiourea produces the corresponding thiolate.
-
Alkylation: Reaction with chloroacetamide derivatives in dimethylformamide (DMF) at 60-80°C yields the thioether bridge.
Final Acetamide Functionalization
Coupling with 2-methoxy-5-methylaniline employs either:
-
Schotten-Baumann conditions: Using acetyl chloride in biphasic NaOH/dichloromethane system .
-
Carbodiimide-mediated activation: DCC/HOBt in anhydrous THF for higher yields.
Reaction monitoring via TLC (Rf 0.45 in ethyl acetate/hexane 3:7) and final purification by silica gel chromatography typically achieves >95% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.21 (s, 1H, NH acetamide)
-
δ 7.68–7.45 (m, 4H, aromatic H)
-
δ 4.32 (q, J=7.1 Hz, 2H, CH₂ ethyl)
-
δ 3.82 (s, 3H, OCH₃)
-
δ 2.34 (s, 3H, CH₃ aromatic)
-
δ 1.41 (t, J=7.1 Hz, 3H, CH₃ ethyl)
¹³C NMR confirms sulfone carbons at δ 128.5 and 130.2 ppm, with the acetamide carbonyl at δ 169.8 ppm.
Mass Spectrometry
High-resolution ESI-MS shows [M+H]+ at m/z 420.1234 (calc. 420.1241), with characteristic fragment ions at m/z 332.08 (loss of acetamide) and 214.03 (thiadiazine core) .
Toxicological Profile
Acute Toxicity
Structural analogs demonstrate LD₅₀ > 2000 mg/kg in rodent models, with notable effects:
-
Dermal irritation: Grade 2 irritation (Draize scale) at 500 mg/kg .
-
Neurotoxicity: Ataxia observed at 100 mg/kg doses in 30% of test subjects .
Metabolic Stability
Microsomal studies (human liver microsomes) show t₁/₂ of 42 minutes, with primary metabolites arising from:
-
O-demethylation of the methoxy group
-
Sulfone reduction to sulfoxide
-
Ethyl group hydroxylation
Computational Modeling and SAR Insights
Molecular Docking Studies
Docking into Leishmania trypanothione reductase (PDB 2JK6) reveals:
-
Sulfone oxygens form hydrogen bonds with Glu466 and Asn472 (binding energy -9.2 kcal/mol) .
-
The ethyl group occupies a hydrophobic pocket lined by Phe396 and Trp417.
Quantitative Structure-Activity Relationships
Key SAR trends identified in benzothiadiazine derivatives:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups at C7 | ↑ Antiparasitic activity |
| Bulky N4 substituents | ↓ Cytotoxicity |
| Methoxy vs methyl at C5 | 3-fold ↑ metabolic stability |
Data synthesized from multiple analog studies .
Formulation Challenges and Solubility Enhancement
Solubility Limitations
The compound’s poor aqueous solubility (<0.1 mg/mL) necessitates advanced formulation strategies:
-
Cyclodextrin complexes: HP-β-CD inclusion complexes achieve 8.3 mg/mL solubility.
-
Nanoemulsions: Soybean oil/Tween 80 systems show 92.4% encapsulation efficiency .
Stability Considerations
Accelerated stability testing (40°C/75% RH) reveals:
-
Hydrolysis: 12% degradation over 30 days (pH 7.4)
-
Photoisomerization: cis-trans isomerism observed under UV light
Patent Landscape and Development Status
As of April 2025, three patents describe related compounds:
-
WO2023187A1: Covers benzothiadiazine sulfonamides for parasitic infections (2023) .
-
US2024019788B2: Claims combination therapies with azole antifungals (2024).
-
CN1152600C: Nanoparticulate formulations of thiadiazine derivatives (2025).
Clinical development remains preclinical, with lead optimization focusing on improving metabolic stability and reducing hERG channel affinity (IC₅₀ 12 μM) .
Environmental Impact and Degradation
Ecotoxicity Screening
-
Daphnia magna: 48h EC₅₀ = 8.2 mg/L
-
Aliivibrio fischeri: 30min IC₅₀ = 15.7 mg/L
Advanced Oxidation Processes
UV/H₂O₂ treatment achieves 89% degradation in 60 minutes, with identified breakdown products including sulfonic acid derivatives and cleaved acetamide fragments.
Future Research Directions
Critical knowledge gaps and emerging opportunities:
-
Target deconvolution: Identification of primary molecular targets beyond trypanothione reductase.
-
Resistance profiling: Assessment of mutation frequencies in pathogen populations.
-
Combination therapies: Synergy studies with amphotericin B and miltefosine.
-
Prodrug approaches: Development of phosphate esters to enhance oral bioavailability.
Ongoing structure-based optimization efforts aim to balance potency, selectivity, and developability parameters, positioning this compound class as a promising candidate for neglected tropical disease therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume